tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate
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Overview
Description
tert-Butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a 2-bromo-1-methyl-1H-imidazol-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Carbamate Formation: The final step involves the reaction of the brominated imidazole with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 2-position of the imidazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as tert-butyl hydroperoxide (TBHP) can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, a variety of substituted imidazole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: tert-Butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s imidazole ring is a common pharmacophore in medicinal chemistry, making it a valuable building block for the development of new drugs.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate depends on its specific application. In medicinal chemistry, the imidazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions . The bromine atom can also participate in halogen bonding, further enhancing the compound’s binding affinity .
Comparison with Similar Compounds
- tert-Butyl N-(2-chloro-1-methyl-1H-imidazol-4-yl)carbamate
- tert-Butyl N-(2-iodo-1-methyl-1H-imidazol-4-yl)carbamate
- tert-Butyl N-(2-fluoro-1-methyl-1H-imidazol-4-yl)carbamate
Uniqueness:
- Bromine Substitution: The presence of a bromine atom at the 2-position of the imidazole ring provides unique reactivity compared to other halogenated derivatives. Bromine is a good leaving group, making the compound particularly suitable for nucleophilic substitution reactions .
- Pharmacophore: The imidazole ring is a versatile pharmacophore, and the specific substitution pattern in tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate can lead to unique biological activities .
Properties
CAS No. |
2694744-89-1 |
---|---|
Molecular Formula |
C9H14BrN3O2 |
Molecular Weight |
276.1 |
Purity |
0 |
Origin of Product |
United States |
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